molecular formula C16H15ClN2O4 B5383413 N-(4-CHLOROPHENETHYL)-4-METHOXY-3-NITROBENZAMIDE

N-(4-CHLOROPHENETHYL)-4-METHOXY-3-NITROBENZAMIDE

Cat. No.: B5383413
M. Wt: 334.75 g/mol
InChI Key: DXYIFMQYIIWSKI-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENETHYL)-4-METHOXY-3-NITROBENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorophenethyl group, a 4-methoxy group, and a 3-nitro group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENETHYL)-4-METHOXY-3-NITROBENZAMIDE typically involves the reaction of 4-methoxy-3-nitrobenzoic acid with 4-chlorophenethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENETHYL)-4-METHOXY-3-NITROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-CHLOROPHENETHYL)-4-METHOXY-3-NITROBENZAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENETHYL)-4-METHOXY-3-NITROBENZAMIDE involves its interaction

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-23-15-7-4-12(10-14(15)19(21)22)16(20)18-9-8-11-2-5-13(17)6-3-11/h2-7,10H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYIFMQYIIWSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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